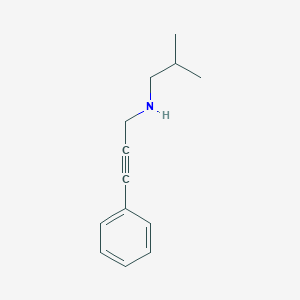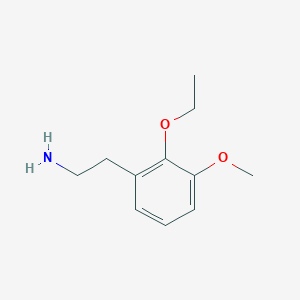![molecular formula C23H24N2O B494771 N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide](/img/structure/B494771.png)
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group attached to an amino phenyl butanamide backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide typically involves the reaction of 4-aminobiphenyl with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, altering its replication and transcription processes. This binding can lead to the inhibition of tumor growth by preventing the proliferation of cancer cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide stands out due to its unique biphenyl structure, which provides enhanced stability and allows for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H24N2O |
|---|---|
Peso molecular |
344.4g/mol |
Nombre IUPAC |
N-[4-[(4-phenylphenyl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C23H24N2O/c1-2-6-23(26)25-22-15-13-21(14-16-22)24-17-18-9-11-20(12-10-18)19-7-4-3-5-8-19/h3-5,7-16,24H,2,6,17H2,1H3,(H,25,26) |
Clave InChI |
WUFHOCCXSYIQAD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B494689.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethanol](/img/structure/B494691.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(3-pyridinylmethyl)amine](/img/structure/B494694.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B494695.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B494698.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B494699.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B494700.png)
![1-(oxolan-2-yl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine](/img/structure/B494701.png)
![2-{2-Chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B494702.png)
![1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol](/img/structure/B494705.png)



![2-(2-Chloro-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494712.png)
